molecular formula C13H15NO3 B1289551 1-(4-Formylphenyl)piperidine-4-carboxylic acid CAS No. 727396-60-3

1-(4-Formylphenyl)piperidine-4-carboxylic acid

Cat. No. B1289551
CAS RN: 727396-60-3
M. Wt: 233.26 g/mol
InChI Key: CXXCXICUGGOJPU-UHFFFAOYSA-N
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Description

1-(4-Formylphenyl)piperidine-4-carboxylic acid is a chemical compound that can be associated with piperidinecarboxylic acids, a class of compounds known for their biological activities and potential therapeutic applications. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the general class of piperidinecarboxylic acids and their properties.

Synthesis Analysis

The synthesis of piperidinecarboxylic acid derivatives is of significant interest due to their biological activities. For instance, a series of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids were synthesized and assessed for their activity as competitive ligands for the NMDA receptor . These compounds were synthesized using methods that could potentially be adapted for the synthesis of this compound, although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of piperidinecarboxylic acids can be quite diverse. For example, the absolute configuration of two stereoisomers of 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide was determined using X-ray diffraction, revealing the orientation of the phenyl and carboxyl groups in these molecules . This information is valuable for understanding the three-dimensional structure of related compounds, including this compound.

Chemical Reactions Analysis

The chemical reactivity of piperidinecarboxylic acids can be inferred from their interactions with biological receptors. The compounds synthesized in paper were evaluated for their ability to bind to NMDA receptors, indicating that the piperidinecarboxylic acid moiety is capable of engaging in specific chemical interactions with biological targets. This suggests that this compound may also participate in similar chemical reactions due to its structural similarity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinecarboxylic acids can be deduced from their molecular structure and interactions. For instance, the zwitterionic nature of 4-piperidinecarboxylic acid monohydrate was described, with the molecule crystallizing as a zwitterion and forming a three-dimensional assembly of hydrogen bonds . This highlights the importance of the piperidine ring conformation and the orientation of functional groups, which are likely to influence the properties of this compound as well.

Scientific Research Applications

Synthesis and Characterization

  • Piperidine derivatives, including those related to 1-(4-Formylphenyl)piperidine-4-carboxylic acid, have been extensively studied for their chemical structures and properties. For instance, the synthesis and spectroscopic analysis of piperidinium-3-carboxylic acid complexes demonstrate the detailed structural insights these compounds offer (Anioła et al., 2016).
  • Research on compounds like 4-piperidinecarboxylic acid hydrochloride provides insight into molecular structures and interactions, which are vital for understanding the chemical behavior of related piperidine derivatives (Szafran et al., 2007).

Chemical Reactions and Applications

  • Piperidine-4-carboxylic acid and its derivatives play a crucial role in various chemical reactions. For instance, they are used in Claisen rearrangements to produce optically pure piperidines, which serve as intermediates in synthesizing a wide range of amines (Acharya & Clive, 2010).
  • These compounds are also involved in high-temperature chemistry reactions with formic acid, demonstrating their versatility in various chemical environments (Katrizky et al., 1996).

Molecular Complexes and Interactions

  • Studies on the molecular complexes of piperidine-4-carboxylic acid reveal detailed insights into hydrogen bonding and spectroscopic properties, which are essential for understanding the compound's behavior in biological systems and potential applications in drug design (Komasa et al., 2008).

Potential in Cancer Therapy

  • Piperidine-4-carboxylic acid derivatives have shown promise in cancer therapy. For example, they are being investigated for their role as Aurora kinase inhibitors, which are crucial targets in cancer treatment (ヘンリー,ジェームズ, 2006).
  • Additionally, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents, showcasing the therapeutic potential of these compounds (Rehman et al., 2018).

properties

IUPAC Name

1-(4-formylphenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-10-1-3-12(4-2-10)14-7-5-11(6-8-14)13(16)17/h1-4,9,11H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXCXICUGGOJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593118
Record name 1-(4-Formylphenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

727396-60-3
Record name 1-(4-Formylphenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 727396-60-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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